molecular formula C15H15F3N4O2 B2794529 3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775451-69-8

3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No.: B2794529
CAS No.: 1775451-69-8
M. Wt: 340.306
InChI Key: SIVHKMKQPPSQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone is a useful research compound. Its molecular formula is C15H15F3N4O2 and its molecular weight is 340.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Potential and Cytotoxicity

One significant area of application for these chemical derivatives is in the development of antibacterial agents. For instance, the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives has shown promising antibacterial potential with mild cytotoxicity. These compounds exhibited decent inhibitory effects against both Gram-negative and Gram-positive bacteria, with one derivative showing a minimum inhibitory concentration (MIC) significantly low against S. Typhi, making it a potent antibacterial agent (Abbasi et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Another research direction involves the synthesis of derivatives aimed at therapeutic applications through enzyme inhibition. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and found to exhibit excellent inhibitory effects against acetyl- and butyrylcholinesterase enzymes, with potential implications for treating conditions like Alzheimer's disease (Hussain et al., 2017).

Development of Multifunctional Amides for Alzheimer's Disease

Research has also been conducted on the synthesis of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, targeting Alzheimer's disease. One study synthesized amides that showed very good activity against acetyl- and butyrylcholinesterase enzymes, indicating potential as therapeutic agents for Alzheimer's (Mubashir Hassan et al., 2018).

Synthesis and SAR Analysis of 5-HT7 Receptor Antagonists

Additionally, research into the synthesis and structure-activity relationship (SAR) analysis of piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors has provided insights into the structural features that affect the 5-HT7 binding affinity. This research could inform the development of compounds with potential applications in treating neuropsychiatric disorders (Strekowski et al., 2016).

Properties

IUPAC Name

furan-3-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-10-19-12(15(16,17)18)8-13(20-10)21-3-5-22(6-4-21)14(23)11-2-7-24-9-11/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVHKMKQPPSQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.